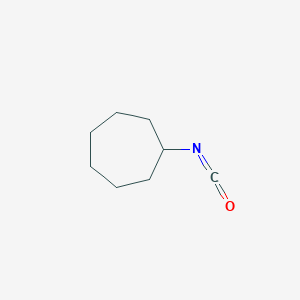

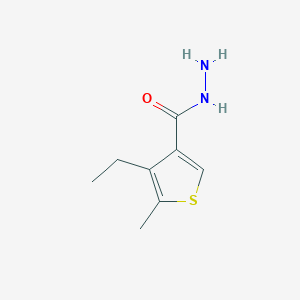

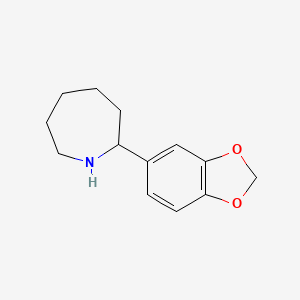

![molecular formula C5H5NO2 B1274894 3-Azabicyclo[3.1.0]hexane-2,4-dione CAS No. 5617-69-6](/img/structure/B1274894.png)

3-Azabicyclo[3.1.0]hexane-2,4-dione

Vue d'ensemble

Description

3-Azabicyclo[3.1.0]hexane-2,4-dione, also known as ABHD, is an important organic compound used in a variety of applications, from pharmaceuticals to food production. It is a versatile compound that can be used to synthesize various compounds and can also be used for its own properties. ABHD is a cyclic diketone that has a wide range of applications due to its unique structure and properties. It has been used in the synthesis of a variety of compounds, such as drugs, flavors, and fragrances, and is also used in the production of polymers.

Applications De Recherche Scientifique

Agents Antitumoraux

Une série de composés hétérocycliques contenant des squelettes de barbituriques et de 3-azabicyclo[3.1.0]hexane spirofusés a été étudiée en tant qu'agents antitumoraux potentiels . Les composés ont démontré un effet significatif sur la distribution des cellules HeLa et CT26 à travers les phases du cycle cellulaire, avec une accumulation de cellules en phase SubG1 et une induction de l'apoptose .

Traitement du Prurit

Le squelette de 3-azabicyclo[3.1.0]hexane a été utilisé dans le développement d'antagonistes puissants du récepteur aux opioïdes μ pour le traitement du prurit .

Traitement de la Stéatose Hépatique Non Alcoolique (NAFLD)

Le squelette de 3-azabicyclo[3.1.0]hexane a également été utilisé dans le développement d'inhibiteurs de la cétohexokinase (KHK) pour le traitement de la stéatose hépatique non alcoolique (NAFLD) .

Antagoniste du Récepteur Muscarinique

Le squelette de 3-azabicyclo[3.1.0]hexane a été utilisé dans le développement d'antagonistes du récepteur muscarinique .

Inhibiteur des Canaux Calciques de Type T

Le squelette de 3-azabicyclo[3.1.0]hexane a été utilisé dans le développement d'inhibiteurs des canaux calciques de type T .

Synthèse de Composés Fluorés

La décoration de molécules organiques avec des groupes fluorés affecte souvent leurs propriétés physicochimiques et biologiques telles que la stabilité métabolique et la lipophilie . Par conséquent, le squelette de 3-azabicyclo[3.1.0]hexane a été utilisé dans la synthèse de composés fluorés .

Orientations Futures

The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . To match the increasing scientific and practical demands, it is still of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

Mécanisme D'action

Target of Action

3-Azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .

Mode of Action

The exact mode of action of 3-Azabicyclo[31It is known that the compound is involved in various synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It is known that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .

Result of Action

The specific molecular and cellular effects of 3-Azabicyclo[31It is known that similar compounds are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It is known that the compound is used in various synthetic approaches that may be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

3-Azabicyclo[3.1.0]hexane-2,4-dione plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of histone deacetylase, which is an enzyme involved in the regulation of gene expression through chromatin remodeling . Additionally, this compound acts as an antagonist of opioid receptors and the dopamine D3 receptor, indicating its potential in modulating neurotransmitter pathways . These interactions highlight the compound’s versatility in influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with histone deacetylase results in the inhibition of this enzyme, leading to changes in gene expression . Additionally, the compound’s antagonistic action on opioid and dopamine receptors involves binding to these receptors and blocking their activity . These molecular interactions provide a detailed understanding of how this compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can impact its efficacy. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence long-term cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular behavior, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and modulating neurotransmitter pathways . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ketohexokinase, which plays a role in carbohydrate metabolism . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter metabolic pathways and impact overall cellular metabolism . These interactions provide insights into the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and subsequent biochemical effects. Studies have shown that this compound accumulates in the nucleus, where it exerts its effects on gene expression and chromatin remodeling .

Propriétés

IUPAC Name |

3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3(2)5(8)6-4/h2-3H,1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQOPDGATRGDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5617-69-6 | |

| Record name | 3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do derivatives of 3-Azabicyclo[3.1.0]hexane-2,4-dione interact with the aromatase enzyme?

A1: Research has shown that certain derivatives, like 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a), act as inhibitors of the aromatase enzyme []. These inhibitors bind to the enzyme's active site, preventing the conversion of androgens to estrogens. This inhibition is evidenced by Type II difference spectra observed in studies with the aromatase enzyme [].

Q2: What makes some this compound derivatives more potent aromatase inhibitors than others?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the basic 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione structure can significantly impact inhibitory potency []. For example, introducing butyl or pentyl substituents to the nitrogen at position 3 dramatically increases the inhibitory activity against aromatase. Compounds 9e and 9f, with butyl and pentyl substituents respectively, exhibited approximately 100 times greater potency compared to the unsubstituted analogue and the known aromatase inhibitor aminoglutethimide []. Conversely, modifications to the para-amino group, such as alkylation or replacement with other functional groups, resulted in a complete loss of inhibitory activity against both aromatase and the cholesterol side chain cleavage (CSCC) enzyme [].

Q3: Are there alternative synthesis routes for specific this compound derivatives?

A3: Yes, efficient synthetic methods have been developed for specific derivatives. For instance, a new approach utilizing DBU-mediated endo-exo conversion has been reported for synthesizing ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate []. This specific derivative is a crucial intermediate in the synthesis of Trovafloxacin, highlighting the importance of optimized synthetic pathways for these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

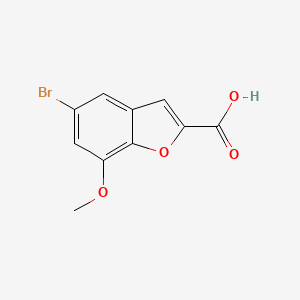

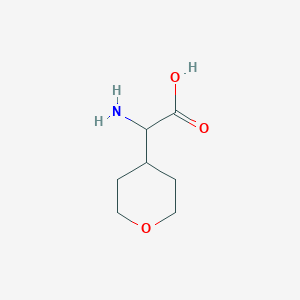

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

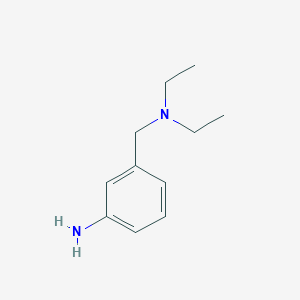

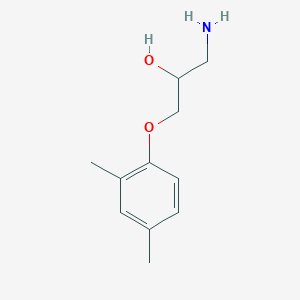

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

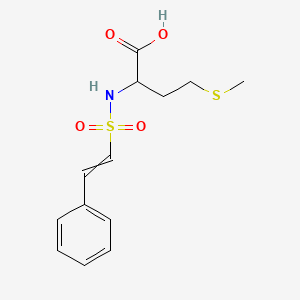

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

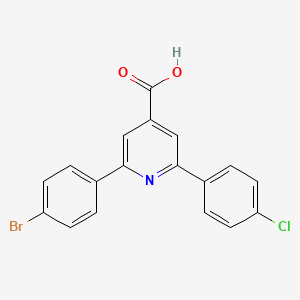

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)